molecular formula C20H19N3O6 B11083011 2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate

2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate

Cat. No.: B11083011
M. Wt: 397.4 g/mol
InChI Key: TZNMTLUUZYDORY-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate is a complex organic compound that features both nitrophenyl and phenylpyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate typically involves multiple steps. One common method involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF (dimethylformamide) in the presence of potassium phosphate monohydrate. The intermediate product, 4-carbamoylmethylamino-3-phenylbutyrate, is then cyclized by refluxing in toluene with potassium phosphate monohydrate and tetrabutylammonium bromide . Another method uses chloroacetonitrile under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can cross the blood-brain barrier and exert neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    Phenotropil: A nootropic compound with a similar pyrrolidinyl structure.

    Phenibut: A tranquilizing agent with a similar phenylbutyrate structure.

Uniqueness

2-[(2-Nitrophenyl)amino]-2-oxoethyl (2-oxo-4-phenylpyrrolidin-1-yl)acetate is unique due to the presence of both nitrophenyl and phenylpyrrolidinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

[2-(2-nitroanilino)-2-oxoethyl] 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate

InChI

InChI=1S/C20H19N3O6/c24-18(21-16-8-4-5-9-17(16)23(27)28)13-29-20(26)12-22-11-15(10-19(22)25)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,21,24)

InChI Key

TZNMTLUUZYDORY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC(=O)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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